Product packaging for Karwinskia toxin T-544(Cat. No.:CAS No. 56678-09-2)

Karwinskia toxin T-544

Cat. No.: B1216338
CAS No.: 56678-09-2
M. Wt: 544.6 g/mol
InChI Key: OFXNQLFWWFUNRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Natural Product Chemistry and Neurotoxicology

Karwinskia toxin T-544 is a significant compound at the intersection of natural product chemistry and neurotoxicology. As a natural product, it is a substance produced by a living organism. Specifically, T-544 is a neurotoxin isolated from the fruit and roots of shrubs belonging to the Karwinskia genus. medkoo.com Its study is a key area of natural product chemistry, which focuses on the isolation, structure elucidation, and synthesis of these naturally occurring compounds.

In the field of neurotoxicology, T-544 is of great interest due to its detrimental effects on the nervous system. Ingestion of plant parts containing this toxin can lead to a condition known as "Buckthorn neuropathy" in both humans and animals, characterized by a progressive, symmetrical paralysis. nih.govresearchgate.netwikipedia.org Research has shown that T-544 can cause demyelination of nerve fibers, suggesting a primary action on Schwann cell metabolism. nih.govpillbuys.com

Historical Perspectives on Karwinskia Genus Phytochemistry

The toxicity of the Karwinskia genus, commonly known as coyotillo or tullidora, has been recognized for centuries, with reports of poisoning in humans and livestock. academicjournals.orgnih.gov The systematic phytochemical investigation of this genus began in earnest in the latter half of the 20th century. A pivotal moment in this research was the work of Dreyer and his colleagues in 1975, who successfully isolated and characterized four toxic dimeric anthracenone (B14071504) compounds from the endocarp of Karwinskia humboldtiana. academicjournals.orgacademicjournals.org These compounds were named according to their molecular weights: T-496, T-514, T-516, and T-544. academicjournals.orgacademicjournals.org Subsequent research confirmed that these toxins are characteristic of the Karwinskia genus. mdpi.comnih.gov

Classification and Nomenclature of Karwinskia Toxins within Dimeric Anthracenones

This compound belongs to a class of chemical compounds known as dimeric anthracenones. mdpi.comresearchgate.netnih.gov Anthracenones are derivatives of anthracene, a polycyclic aromatic hydrocarbon. The "dimeric" designation indicates that the molecule is formed from two such anthracenone units. The toxins isolated from Karwinskia plants, including T-544, are identified by the letter "T" followed by their respective molecular weights. academicjournals.orgacademicjournals.org this compound is also known by the synonym Tullidinol. medkoo.comunam.mx

The chemical properties of this compound are detailed in the table below:

PropertyValue
CAS Number 56678-09-2
Molecular Weight 544.60
Molecular Formula C32H32O8
IUPAC Name 3,8,9-trihydroxy-7-(10-hydroxy-7,9-dimethoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-3-methyl-3,4-dihydroanthracen-1(2H)-one

Data sourced from MedKoo Biosciences medkoo.com

Overview of Research Significance of this compound

The research significance of this compound is multifaceted. Primarily, its neurotoxic properties make it a valuable tool for studying demyelinating neuropathies. nih.gov The paralysis it induces is similar to Guillain-Barré syndrome, providing a model for investigating the pathological mechanisms of such diseases. researchgate.netpillbuys.com

Studies have shown that T-544 induces neurological damage. mdpi.com Experimental administration of T-544 in animals has been shown to produce the classic ascending paralysis characteristic of buckthorn neuropathy. pillbuys.com Furthermore, research has indicated that T-544 can have teratogenic effects, causing malformations in mouse embryos in laboratory studies. nih.gov In vitro studies have also highlighted its cytotoxicity, particularly its high level of hepatotoxicity. nih.gov

The table below summarizes the primary toxic effects observed in research studies involving this compound.

EffectObservation
Neurotoxicity Causes segmental demyelination of large peripheral nerve fibers. nih.govpillbuys.com
Hepatotoxicity Shown to be highly toxic to liver cells in vitro. nih.gov
Teratogenicity Induced malformations in mouse embryos in laboratory settings. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H32O8 B1216338 Karwinskia toxin T-544 CAS No. 56678-09-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56678-09-2

Molecular Formula

C32H32O8

Molecular Weight

544.6 g/mol

IUPAC Name

3,8,9-trihydroxy-7-(10-hydroxy-7,9-dimethoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-3-methyl-2,4-dihydroanthracen-1-one

InChI

InChI=1S/C32H32O8/c1-14-8-20-24(15(2)40-14)30(35)28-21(10-18(38-4)11-23(28)39-5)27(20)19-7-6-16-9-17-12-32(3,37)13-22(33)25(17)31(36)26(16)29(19)34/h6-7,9-11,14-15,34-37H,8,12-13H2,1-5H3

InChI Key

OFXNQLFWWFUNRK-UHFFFAOYSA-N

SMILES

CC1CC2=C(C3=C(C(=CC(=C3)OC)OC)C(=C2C(O1)C)O)C4=C(C5=C(C6=C(CC(CC6=O)(C)O)C=C5C=C4)O)O

Canonical SMILES

CC1CC2=C(C3=C(C(=CC(=C3)OC)OC)C(=C2C(O1)C)O)C4=C(C5=C(C6=C(CC(CC6=O)(C)O)C=C5C=C4)O)O

Other CAS No.

56678-09-2

Synonyms

Karwinskia toxin T-544
T-544
toxin 544, Karwinskia
tullidinol

Origin of Product

United States

Origin, Isolation, and Advanced Structural Elucidation of Karwinskia Toxin T 544

Botanical Source and Natural Occurrence

Identification of Karwinskia humboldtiana as the Primary Source

Karwinskia toxin T-544 is a potent neurotoxin belonging to a group of dimeric anthracenones. mdpi.comacademicjournals.orgnih.gov These toxic compounds were first isolated and characterized from the seed of Karwinskia humboldtiana, a poisonous shrub from the Rhamnaceae family. mdpi.comacademicjournals.org This plant, commonly known as coyotillo or tullidora, is distributed across the southwestern United States, Mexico, Central America, and northern Colombia. academicjournals.orgpillbuys.com The toxin was named T-544 based on its molecular weight. mdpi.comacademicjournals.org Alongside T-544, three other related toxins were identified from the same source: T-496, T-514, and T-516. mdpi.comacademicjournals.orgnih.gov Subsequent research has confirmed that these toxins are characteristic of the Karwinskia genus. mdpi.comnih.gov While K. humboldtiana is the most studied source, related compounds have also been isolated from other species, such as Karwinskia parvifolia. mdpi.comacs.org

Distribution of this compound within Plant Tissues (e.g., Seeds, Leaves, Roots)

The toxins produced by Karwinskia plants are not uniformly distributed throughout the plant's structure. Research has shown that all parts of the plant are toxic, but the concentration of neurotoxins, including T-544, varies significantly between the fruit, leaves, and roots. pillbuys.comtexasbeyondhistory.net The highest concentration of these toxic compounds is found within the fruit, specifically in the seed or endocarp. academicjournals.orgtexasbeyondhistory.netnih.govunam.mx The fruit is considered the most poisonous part of the plant. texasbeyondhistory.net this compound has also been successfully isolated from the roots of the plant. unam.mxmedkoo.com While the leaves also contain the toxins, their concentration is lower compared to the fruit. texasbeyondhistory.netunam.mx

Table 1: Distribution of this compound in Plant Tissues

Plant Part Presence of T-544 Relative Concentration
Fruit (Seed/Endocarp) Yes High academicjournals.orgtexasbeyondhistory.netnih.gov
Roots Yes Present unam.mxmedkoo.com

Methodologies for Isolation and Purification

Traditional Extraction and Chromatographic Techniques

The initial isolation of this compound by Dreyer and colleagues involved a multi-step extraction and purification process from the seeds of K. humboldtiana. mdpi.comnih.gov Traditional methods for isolating these dimeric anthracenones typically begin with the extraction of the plant material, often the ground seeds or fruit, using organic solvents.

A common procedure involves a series of extractions with solvents of increasing polarity. For instance, a sample might be subjected to three successive extractions with ethyl acetate. anmm.org.mx The resulting solvent is then evaporated, often using a rotary evaporator, to yield a crude residue. anmm.org.mx This residue, containing a mixture of toxins and other plant constituents, is then dissolved in a minimal volume of a solvent like chloroform (B151607) for further separation. anmm.org.mx

Chromatography is the cornerstone of purification. Thin-layer chromatography (TLC) on silica (B1680970) gel plates is frequently used for the analytical separation and identification of the toxins. anmm.org.mx A typical mobile phase for TLC might consist of a mixture of benzene (B151609) and acetone (B3395972) (e.g., 3:1 ratio) with a small percentage of acetic acid. anmm.org.mx For preparative-scale purification to obtain pure T-544, column chromatography is employed, also using silica gel as the stationary phase.

Methodological Advancements in Purification Procedures

Over time, refinements to the original isolation protocols have been developed to improve the efficiency and simplicity of purifying Karwinskia toxins. Guerrero and colleagues published a significant modification of Dreyer's original method, aimed at simplifying the purification procedure for T-496, T-514, and T-544. mdpi.comnih.gov These advancements focus on optimizing the extraction and chromatographic steps to achieve better separation and higher yields of the individual toxins. The development of more advanced chromatographic techniques and solvent systems has allowed for more effective resolution of these structurally similar compounds.

Advanced Structural Characterization and Stereochemical Investigations

This compound is structurally defined as a dimeric 9,10-dihydroxy anthracenone (B14071504). oup.com Its chemical formula is C₃₂H₃₂O₈, corresponding to a molecular weight of 544.60 g/mol . medkoo.com The complex structure consists of two different anthracenone units linked together. Spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, were crucial in elucidating this intricate molecular architecture. mdpi.comresearchgate.net The toxin is also known by the synonym Tullidinol. mdpi.comtexasbeyondhistory.net

Investigations into the stereochemistry of T-544 and related compounds have revealed the existence of several isomers. T-544 itself has been resolved into two stereoisomers. medkoo.com Furthermore, research on Karwinskia parvifolia led to the isolation of two other isomers that share the same planar structure as T-544. mdpi.com These compounds, named tullidinol B1 and tullidinol B2, are epimers of T-544, meaning they differ only in the chirality at a single carbon atom, specifically the C-3 position. mdpi.com This highlights the stereochemical complexity of this class of natural products, where subtle differences in three-dimensional arrangement can exist.

Table 2: Chemical Identifiers for this compound

Identifier Value
IUPAC Name 3,8,9-trihydroxy-7-(10-hydroxy-7,9-dimethoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-3-methyl-3,4-dihydroanthracen-1(2H)-one medkoo.com
CAS Number 56678-09-2 medkoo.com
Molecular Formula C₃₂H₃₂O₈ medkoo.com
Molecular Weight 544.60 medkoo.com

Confirmation of the Dimeric Anthracenone Core Structure

This compound is a naturally occurring compound isolated from plants of the Karwinskia genus (family Rhamnaceae). researchgate.netoup.com The initial, pivotal research in the 1970s by Dreyer and his colleagues identified four toxic compounds from the seeds and endocarp of Karwinskia humboldtiana, a shrub native to Mexico and the southern United States. wikipedia.orgnih.govacademicjournals.org These toxins were named based on their respective molecular weights: T-496, T-514, T-516, and T-544. academicjournals.orgmdpi.com

Subsequent chemical analysis established that these compounds, including T-544, share a characteristic dimeric anthracenone framework. academicjournals.orgnih.govtamu.edu This core structure consists of two anthracenone units linked together, forming a complex and rigid molecular architecture. nih.gov The identification of these compounds as the agents responsible for the plant's toxicity was a significant breakthrough, providing a chemical basis for the neurological damage observed in cases of poisoning. academicjournals.org Later work by other researchers simplified the purification procedures for T-544, facilitating further study. mdpi.comnih.gov The toxin responsible for the primary neurological effects is often referred to as tullidinol, a synonym for T-544. unam.mx

Table 1: Key Research Findings on T-544 Core Structure
FindingKey Contributor(s)Source PlantStructural Class
Initial Isolation and NamingDreyer et al.Karwinskia humboldtiana (seed/endocarp)Dimeric Anthracenone
Confirmation of ToxicityMultiple studiesKarwinskia speciesNeurotoxin
Simplified Purification MethodGuerrero et al.Karwinskia humboldtianaDimeric Anthracenone

Identification and Characterization of Stereoisomers (e.g., Tullidinol B1 and B2)

Further research into Karwinskia species revealed a deeper level of structural diversity. While T-544 was initially isolated from K. humboldtiana, subsequent investigations of other species, specifically the air-dried roots of Karwinskia parvifolia, led to the isolation of two stereoisomers of T-544. nih.govnih.gov These isomers, which are not found in the fruits of K. parvifolia, were named Tullidinol B1 and Tullidinol B2. mdpi.comnih.gov

The nomenclature reflects both their chemical nature and isolation process. "Tullidinol" is another name for T-544, the parent structure. mdpi.comnih.gov The letter 'B' signifies the specific Cotton effect observed in their circular dichroism (CD) curves, a spectroscopic technique sensitive to stereochemistry. mdpi.com The numbers 1 and 2 simply denote the order in which they were isolated and eluted during high-performance liquid chromatography (HPLC). mdpi.com Although a full stereochemical establishment requires more experiments, existing data suggest that Tullidinol B1 and B2 are epimers, meaning they differ in the three-dimensional arrangement at a single chiral center, specifically at the C-3 position. nih.gov

Table 2: Characteristics of T-544 Stereoisomers
CompoundSource PlantPlant PartRelationship to T-544Key Identifier
Tullidinol B1Karwinskia parvifoliaRootsStereoisomer (Epimer)First to be isolated by HPLC
Tullidinol B2Karwinskia parvifoliaRootsStereoisomer (Epimer)Second to be isolated by HPLC

Application of Advanced Spectroscopic Techniques for Structural Resolution

The precise structural elucidation of this compound and its stereoisomers has been heavily reliant on the application of advanced analytical and spectroscopic methods. nih.gov The initial detection and separation of these complex molecules from plant extracts involved chromatographic techniques. Thin-layer chromatography has been used for the detection of T-544 in biological samples, such as blood. scielo.br For the separation and purification of the toxins, particularly the resolution of the Tullidinol B1 and B2 stereoisomers from the roots of K. parvifolia, preparative high-performance liquid chromatography (HPLC) was instrumental. nih.gov

Once purified, the definitive structural assignments were made using a suite of modern spectroscopic techniques. nih.govnih.gov While the initial discoveries relied on foundational methods, contemporary natural product chemistry employs tandem techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy for unambiguous characterization. nih.gov For Tullidinol B1 and B2, structural assignments were specifically made based on comprehensive spectroscopic data, which included long-range correlations (likely referring to 2D NMR experiments like HMBC) and geometry optimization using semi-empirical computational methods. nih.gov These advanced methods are crucial for determining not only the connectivity of atoms but also the intricate three-dimensional stereochemistry of such complex dimeric natural products. nih.gov

Molecular and Cellular Mechanisms of Action of Karwinskia Toxin T 544

Ion Channel Modulation and Cellular Electrophysiology

The neurotoxicity of T-544 is primarily rooted in its ability to interfere with the normal electrophysiological processes of nerve cells. This interference leads to significant functional impairments, culminating in conditions such as paralysis. mdpi.comwustl.edu

Interaction with Neuronal Sodium Channels and Functional Alterations

While the precise binding site and a detailed molecular interaction map are still areas of ongoing research, evidence points to Karwinskia toxins altering neuronal sodium channel function. wustl.edu This alteration is a key event in its toxic action. Studies on related neuropathies suggest that toxins targeting sodium channels can disrupt the initiation and propagation of action potentials, the fundamental electrical signals in the nervous system. The functional consequence of this interaction is a disruption of normal nerve cell communication, which can lead to the neurological symptoms observed in intoxications.

Molecular Basis of Neuromuscular Blockade Induction

The neuromuscular blockade induced by T-544 is a direct consequence of its impact on both nerve axons and their supporting Schwann cells. mdpi.comnih.gov Research involving the direct injection of purified T-544 into the sciatic nerve of rats has revealed a primary action on Schwann cell metabolism. nih.gov This leads to segmental demyelination, where the protective myelin sheath that insulates nerve fibers is damaged in sections. mdpi.comnih.gov Histopathological findings in mice treated with T-544 include swollen nerve fibers and disorganized, vacuolated myelin sheaths. mdpi.com

However, other studies using organotypic cultures of nervous tissue suggest that the primary toxic effect may be on the axon itself, with myelin degeneration occurring as a secondary consequence. nih.gov These studies observed a widening of the periaxonal space and a disorganization of axonal organelles, ultimately leading to Wallerian degeneration. nih.gov It is plausible that both Schwann cells and axons are primary targets for T-544, with the combined damage leading to a profound failure of nerve impulse transmission and subsequent neuromuscular blockade. mdpi.com

Table 1: Effects of Karwinskia Toxin T-544 on Neural Components

Affected Component Observed Effect Consequence Reference
Schwann Cells Primary action on metabolism; observation of toxin-containing oil droplets in cytoplasm. Segmental demyelination, disorganized and vacuolated myelin sheaths. mdpi.comnih.gov
Axons Widening of periaxonal space, redistribution of organelles, focal swelling. Wallerian degeneration, impaired axoplasmic transport. nih.gov
Nerve Fibers Swelling and structural disorganization. Neuromuscular blockade, paralysis. mdpi.com

Organellar Dysfunction and Metabolic Perturbations

Investigation of Peroxisomal Integrity and Function in Cellular Models (e.g., Yeast)

Studies utilizing the methylotrophic yeast Candida boidinii as a model organism have provided significant insight into the effects of T-544 on peroxisomes. nih.govoup.comoup.com Peroxisomes are vital organelles involved in various metabolic processes, including fatty acid oxidation. Research has demonstrated that T-544, along with its structural relatives T-514 (also known as peroxisomicine A1) and peroxisomicine A2, causes significant damage to these organelles. mdpi.com

The primary effect is a disruption of the peroxisomal membrane. oup.comoup.com This damage leads to the leakage of matrix proteins from the organelle. mdpi.com Notably, among these related toxins, T-544 was found to exert the strongest damaging effect on the peroxisomal membrane in C. boidinii. oup.comoup.com Interestingly, in this yeast model, the observed peroxisomal damage appears to be an event independent of cell death. oup.comoup.com

Table 2: Comparative Effects of Karwinskia Anthracenones on Candida boidinii Peroxisomes

Compound Effect on Cell Viability Effect on Peroxisomal Membrane Relative Potency Reference
Peroxisomicine A1 (T-514) Decrease Disruption, leakage of matrix proteins. - mdpi.comoup.com
Peroxisomicine A2 Decrease Disruption - mdpi.com
This compound Decrease Disruption, complete loss of membrane integrity. Strongest effect oup.comoup.com

Effects on Mitochondrial Respiration and Oxidative Phosphorylation

The mitochondria, the powerhouses of the cell, are another primary target of Karwinskia toxins. In vitro studies using extracts from K. humboldtiana have shown that these toxins can inhibit and uncouple respiration and oxidative phosphorylation in rat liver mitochondria. mdpi.comacademicjournals.org This uncoupling effect disrupts the carefully controlled process by which cells use oxygen to generate energy. Further studies have revealed that intoxication with K. humboldtiana seeds leads to alterations in the fluidity of the mitochondrial membrane and affects the activity of ATPase in submitochondrial particles. mdpi.comresearchgate.net These findings strongly suggest that mitochondrial dysfunction is a key component of the mechanism of action of Karwinskia toxins. mdpi.com

Analysis of ATP Synthesis Pathways and Energy Metabolism

The disruption of mitochondrial function directly impacts the cell's primary energy currency, adenosine (B11128) triphosphate (ATP). In vivo studies have confirmed that intoxication with K. humboldtiana seeds leads to a decrease in ATP synthesis. mdpi.comresearchgate.net Research involving acute ingestion of K. humboldtiana in rats demonstrated a significant reduction in ATP concentrations in both kidney tissue and total blood. researchgate.net This systemic depletion of ATP can explain, at least in part, the severe metabolic distress and organ damage observed in poisonings. researchgate.net The combination of uncoupling oxidative phosphorylation and inhibiting ATP synthesis creates a profound energy crisis within the cell, contributing to the widespread cellular damage caused by T-544 and other Karwinskia toxins. mdpi.comwustl.edu

Table 3: Summary of Metabolic Perturbations by Karwinskia humboldtiana Toxins

Metabolic Process Specific Effect Cellular Consequence Reference
Mitochondrial Respiration Inhibition and uncoupling. Impaired cellular respiration. mdpi.comacademicjournals.org
Oxidative Phosphorylation Uncoupling. Disrupted proton gradient, inefficient energy production. mdpi.comacademicjournals.org
Mitochondrial Membrane Altered fluidity. Impaired function of membrane-bound enzymes. mdpi.com
ATP Synthesis Decreased. Cellular energy depletion, organ damage. mdpi.comresearchgate.net

Cell Death Pathways and Intracellular Signaling

The toxins from Karwinskia are known to induce both apoptosis and necrosis through various metabolic and structural alterations within cells. mdpi.comresearchgate.netdntb.gov.ua

Mechanisms of Apoptosis and Necrosis Induction

While much of the in-depth research on apoptosis induction has focused on the related toxin T-514 (also known as Peroxisomicine A1), the general mechanisms are considered relevant to the broader class of Karwinskia toxins. mdpi.comnih.gov In vivo studies with T-514 have demonstrated the induction of apoptosis in liver, kidney, and lung tissues. nih.gov This process is characterized by classic morphological features of apoptosis, including cell shrinkage, plasma membrane blistering, and the formation of apoptotic bodies. nih.gov Pre-apoptotic mitochondrial alterations are observed early in the intoxication process, followed by DNA fragmentation. nih.gov The liver exhibits the highest degree of DNA fragmentation, followed by the kidney and then the lung. nih.gov

In vitro studies have further elucidated the apoptotic effects of T-514 on various cell lines, including human leukemia cells, HeLa cells, human breast adenocarcinoma, colon adenocarcinoma, and hepatoma cell lines. nih.gov The intrinsic apoptotic pathway is implicated, with evidence of mitochondrial involvement. mdpi.comnih.gov

Role of Reactive Oxygen Species in Cellular Damage (inferred from T-514 studies)

Studies on the related toxin T-514 have indicated that the generation of reactive oxygen species (ROS) is a likely mechanism of its cytotoxicity. researchgate.net In vitro experiments using primary liver cell cultures and microsomes have shown that T-514 induces the production of ROS. researchgate.netacademicjournals.org This leads to oxidative stress, which can cause irreversible damage to cellular components like DNA. researchgate.netwikipedia.org

The protective effects of antioxidant enzymes such as catalase and superoxide (B77818) dismutase against T-514-induced cytotoxicity further support the role of oxidative stress in its mechanism of action. researchgate.net These enzymes help to neutralize ROS, thereby mitigating cellular damage. researchgate.net The production of ROS and subsequent oxidative stress are believed to contribute to the apoptotic and necrotic effects observed with Karwinskia toxins. researchgate.netmdpi.com

Cellular and Subcellular Target Identification

Karwinskia toxins exhibit a degree of selective toxicity, with certain cell types and subcellular structures being more susceptible to their effects.

Schwann Cell Susceptibility and Myelin Pathology

Chronic intoxication with Karwinskia toxins leads to a peripheral neuropathy characterized by segmental demyelination. researchgate.net This suggests a particular susceptibility of Schwann cells, which are responsible for myelinating peripheral nerves. researchgate.net Ultrastructural studies in animal models have revealed damage to the myelin sheath, including thickening, disorganization, and loss of myelin lamellae. researchgate.net In some cases, Schwann cells are observed with myelin fragments undergoing lysosomal degradation. researchgate.net This indicates a direct or indirect toxic effect on Schwann cells, leading to the observed myelin pathology. researchgate.net

Differential Effects on Specific Cell Lines and Primary Cell Cultures

In vitro studies have demonstrated that this compound, along with T-514, exhibits differential cytotoxicity across various cell types. Primary rat hepatocytes are more sensitive to both toxins than keratinocytes. mdpi.comnih.gov This heightened hepatotoxicity is consistent with in vivo observations where the liver is a primary target organ for damage. mdpi.comresearchgate.net

Comparative studies have shown that T-514 is more hepatotoxic than T-544. nih.govresearchgate.net The cytotoxic effects in hepatocytes, measured by lactate (B86563) dehydrogenase (LDH) release, neutral red uptake, and MTT reduction, are observed at lower concentrations and earlier time points with T-514 compared to T-544. nih.govresearchgate.net In contrast, the toxicity in skin cell cultures is less severe and manifests at later time points. nih.gov

Cell TypeToxinKey Findings
Primary Rat Hepatocytes T-514More toxic than T-544. nih.govresearchgate.net Cytotoxicity observed with 6 µM at 6 hours (LDH release). nih.gov
T-544Less toxic than T-514. nih.govresearchgate.net Cytotoxicity observed with 50 µM at 2 hours (LDH release). nih.gov
Primary Rat Keratinocytes T-514 & T-544Less severe toxicity compared to hepatocytes. nih.gov Effects not expressed until 12 hours of exposure. nih.gov
Human Cancer Cell Lines T-514Shows selective toxicity against various cancer cell lines including hepatoma, lung, and colon cancer. mdpi.comresearchgate.net

Biological Activities and Pathophysiological Research of Karwinskia Toxin T 544 in Model Systems

In Vitro Cytotoxicity and Cell Line Responses

Assessment of Cytotoxicity in Primary Cell Cultures (e.g., Rat Hepatocytes, Keratinocytes)

The cytotoxic effects of T-544 have been evaluated in primary cultures of rat hepatocytes and keratinocytes. researchgate.netnih.gov In these studies, hepatocytes demonstrated greater sensitivity to the toxin compared to keratinocytes. mdpi.com Cytotoxicity in liver cell cultures was observed through several indicators. An increase in the leakage of lactate (B86563) dehydrogenase (LDH), a marker of compromised plasma membrane integrity, was detected as early as 2 hours post-exposure to a 50 μM concentration of T-544. researchgate.netnih.gov Furthermore, lysosomal activity, assessed by the neutral red (NR) uptake assay, showed signs of toxicity at 2 hours with a 12 μM concentration. researchgate.netnih.gov Mitochondrial metabolic activity, measured by the reduction of methylthiazoltetrazolium (MTT), was found to decrease at 4 hours with a 50 μM concentration of T-544. researchgate.netnih.gov In contrast, the toxic effects on skin cell cultures were less severe and did not manifest until 12 hours of exposure. nih.gov

Comparative Analysis of Cytotoxic Potency with Structurally Related Karwinskia Toxins (e.g., T-514)

When compared to its structural analog, T-514, T-544 exhibited different cytotoxic potencies. In primary cultures of rat hepatocytes, both toxins were found to be highly hepatotoxic; however, T-514 was determined to be more toxic than T-544. researchgate.netnih.gov This observation in vitro is consistent with in vivo findings where T-514 also demonstrated greater liver toxicity. mdpi.com The cytotoxic effects of both toxins were dose and time-dependent across the different assays (LDH, MTT, and NR). researchgate.netnih.gov For instance, at 6 hours, a decrease in MTT reduction was seen with 25 μM of T-544, whereas a lower concentration of 12 μM of T-514 was needed to produce a similar effect. researchgate.netnih.gov

Developmental Toxicity and Teratogenic Investigations

Effects on Embryonic Development in Animal Models (e.g., Mouse Embryo Explants)

The developmental toxicity of T-544 has been investigated using mouse embryo models, both in vitro and in vivo. In vitro studies involving the exposure of 11-day-old mouse embryos to T-544 for 24 hours revealed a significant increase in malformations. nih.gov In vivo experiments where pregnant dams were administered T-544 on day 8 of gestation also showed a significantly higher incidence of fetal resorptions and malformations compared to control groups. mdpi.com Furthermore, fetuses from T-544-treated dams had significantly lower crown-rump lengths and weights. mdpi.com In contrast, the related toxin T-514 did not produce significant teratogenic effects in similar in vivo studies. mdpi.com

Characterization of Induced Morphological Malformations and Biochemical Alterations

Exposure to T-544 during embryonic development leads to a range of specific morphological abnormalities. In vitro exposure of mouse embryos resulted in alterations such as encephalic dilatation, swelling and hemorrhage of the mandible, and a kinky tail. mdpi.com In vivo studies reported malformations including lower limb deformities, abdominal evisceration, and exencephaly. mdpi.com

Biochemically, a significant decrease in the protein content of mouse embryos was observed following in vitro exposure to T-544. mdpi.comnih.gov

Table 1: Summary of Developmental Toxicity Findings for Karwinskia Toxin T-544 in Mouse Models

Model System Observed Effects Biochemical Alterations Reference
In vitro (Mouse Embryo Explants) Encephalic dilatation, swelling and hemorrhage of mandible, kinky tail. Significant decrease in protein content. mdpi.comnih.gov

Neuropathological Studies in Animal Models

The neurotoxic effects of T-544 have been a primary focus of research, as it is associated with the neurological symptoms of Karwinskia intoxication. unam.mx Studies in animal models have revealed that T-544 induces a demyelinating neuropathy. nih.gov Histopathological examination of mice treated with T-544 showed swollen nerve fibers, disorganized and vacuolated myelin sheaths, and areas of segmental demyelination without an inflammatory infiltrate. mdpi.com

Initial research involving the direct injection of T-544 into the sciatic nerve of rats suggested that the toxin has a primary action on Schwann cell metabolism. nih.gov Oil droplets, likely containing the toxin, were observed in the cytoplasm of Schwann cells before the onset of segmental demyelination. nih.gov However, subsequent studies using myelinated organotypic cultures of nervous tissue exposed to T-544 pointed towards a primary effect on the axon. oup.comoup.com These in vitro studies observed a widening of the periaxonal space and a redistribution of axonal organelles, which preceded axonal degeneration. oup.comoup.com These findings suggest that the toxic effect may be primarily on the axon rather than the Schwann cell, possibly related to an abnormality in axoplasmic transport. oup.comoup.com

Table 2: Summary of Neuropathological Findings for this compound

Model System Primary Target Cell/Structure Observed Pathological Changes Reference
Rat (in vivo, intraneural injection) Schwann Cell Segmental demyelination, presence of oil droplets in Schwann cell cytoplasm. nih.gov
Mouse (in vivo, oral administration) Nerve Fibers Swollen nerve fibers, disorganized and vacuolated myelin sheaths, segmental demyelination. mdpi.com

Induction and Characterization of Experimental Peripheral Neuropathy

Experimental peripheral neuropathy induced by Karwinskia toxins, including T-544, serves as a valuable model for studying demyelinating diseases. researchgate.net In animal models, the administration of T-544 leads to a characteristic ascending paralysis. pillbuys.com Studies involving the direct injection of T-544 into the sciatic nerve of rats have demonstrated the development of clinical weakness in the affected limb within 5 to 6 days. nih.gov This clinical presentation is a hallmark of the "Buckthorn neuropathy" observed in both humans and animals following ingestion of K. humboldtiana fruit. nih.gov

The progression of the neuropathy in experimental models often mirrors that seen in human cases of Karwinskia intoxication, which is characterized by a progressive, symmetrical polyneuropathy leading to flaccid quadriplegia without significant sensory alterations. pillbuys.com The onset of paralysis in these models can range from approximately one to six weeks after exposure. pillbuys.com An experimental model in Wistar rats using ground buckthorn fruit, which contains T-544, successfully reproduced the clinical stages of paresis, paralysis, and subsequent recovery, mimicking the course of the illness in humans who survive the initial toxic insult. researchgate.net

Histopathological and Ultrastructural Examination of Peripheral Nervous System Tissues (e.g., Sciatic Nerve, Myelin Sheaths)

Histopathological and ultrastructural studies have provided detailed insights into the cellular and subcellular damage caused by this compound in the peripheral nervous system. A primary target of the toxin appears to be the Schwann cells, which are responsible for myelin production. mdpi.comnih.gov

Following the administration of T-544, light and electron microscopy of the sciatic nerve reveal significant abnormalities. researchgate.netnih.gov Key findings include:

Segmental Demyelination: This is a prominent feature, primarily affecting the larger nerve fibers. nih.gov The myelin sheath shows disorganization, vacuolization, and areas of complete loss. mdpi.comresearchgate.net

Schwann Cell Pathology: Schwann cells exhibit cytoplasmic swelling and contain oil droplets, likely containing the toxin, in the early stages following injection. nih.gov Mitochondrial degeneration and glycogen (B147801) depletion have also been observed in Schwann cells of intoxicated animals. mdpi.com

Axonal Alterations: While Schwann cells are considered a primary target, evidence also points to direct axonal toxicity. pillbuys.commdpi.com Axonal degeneration is often more pronounced at the distal ends of long nerves. mdpi.com Some studies have noted a widening of the periaxonal space and a redistribution of axonal organelles. mdpi.com In some cases, alternating thinned and thickened zones of the axon are observed. researchgate.net

Inflammatory Response: Notably, significant lymphocytic infiltration is generally absent in the affected nerves. pillbuys.commdpi.com However, some studies have reported the presence of sparse mononuclear cells and mast cells in the endoneurium. researchgate.net

Ultrastructural examination using electron microscopy confirms these findings, showing disorganized myelin lamellae, myelin debris within Schwann cells undergoing lysosomal degradation, and in later stages, signs of remyelination in recovering animals. researchgate.net

Tissue/Cell TypeHistopathological/Ultrastructural FindingDescription
Myelin SheathSegmental DemyelinationDisorganized, vacuolated, and focal loss of myelin, primarily affecting larger fibers. mdpi.comresearchgate.netnih.gov
Schwann CellCytoplasmic Swelling & InclusionsIncreased cytoplasmic volume with the presence of oil droplets (toxin) and mitochondrial degeneration. mdpi.comnih.gov
AxonDegeneration & Structural ChangesDistal axonal degeneration, widening of the periaxonal space, and altered organelle distribution. pillbuys.commdpi.com
EndoneuriumCellular InfiltrateGenerally lacks significant lymphocytic infiltration, though some mast cells and mononuclear cells may be present. pillbuys.commdpi.comresearchgate.net

Central Nervous System Impact (e.g., Brain Regions) in Animal Models

While the peripheral nervous system is the primary site of pathology in Karwinskia toxin-induced neuropathy, evidence from chronic intoxication models in rats suggests that the central nervous system (CNS) is also affected. researchgate.net Histopathological evaluation of the brain, cerebellum, and pons in chronically intoxicated rats revealed lesions in the motor pathway. researchgate.net Specific areas of the CNS where damage has been observed include the pons, spinal cord, cerebral cortex, striatum, and cerebellum. researchgate.net These findings indicate that the toxic effects of K. humboldtiana are not confined to the PNS and can lead to neuronal damage within the CNS. researchgate.net

Systemic Organ Pathology in Experimental Models

In addition to its profound neurotoxic effects, this compound and the crude fruit of K. humboldtiana induce significant pathological changes in various systemic organs. mdpi.comresearchgate.net

Analysis of Hepatic and Pulmonary Alterations

Experimental studies in various animal models have consistently demonstrated that T-544 causes damage to the liver and lungs. pillbuys.commdpi.com

Hepatic Alterations: Acute intoxication with T-544 in mice leads to gross alterations in the liver, including hepatocyte degeneration, necrosis (particularly in the central zone), congestion, and hemorrhage. mdpi.com In vitro studies using primary rat hepatocytes have confirmed the high hepatotoxicity of T-544. nih.gov Chronic intoxication models in rats have also revealed reversible liver damage, characterized by necrotic areas, vascular congestion, and cytoplasmic vacuoles in hepatic cells. These changes are often accompanied by weight loss and other clinical signs of toxicity.

Pulmonary Alterations: The primary pulmonary findings in animal models intoxicated with Karwinskia toxins are vascular congestion and hemorrhage. mdpi.com Acute toxicity studies have also reported atelectasis and emphysema. academicjournals.org These pulmonary lesions can contribute to respiratory insufficiency, which is a potential cause of death in acute intoxication. researchgate.net

OrganPathological FindingDescription
LiverHepatocyte Degeneration & NecrosisIncludes central zone necrosis, congestion, and hemorrhage in acute models; reversible damage in chronic models. mdpi.com
LungVascular Congestion & HemorrhageAccompanied by atelectasis and emphysema in some cases, contributing to respiratory distress. mdpi.comacademicjournals.org

Investigation of Renal Pathology and Associated Metabolic Indicators

The kidneys are another major target of Karwinskia toxins. mdpi.comresearchgate.net Experimental intoxication in animal models has been shown to cause renal damage. pillbuys.com Studies on chronic intoxication in rats have described severe damage to the kidneys. researchgate.net While detailed histopathological descriptions specific to T-544 are less abundant in the provided context, the general toxicity of Karwinskia fruit points to significant renal pathology. researchgate.net Research has also indicated a significant decrease in ATP concentrations in the kidneys of buckthorn-treated rats, suggesting a disruption of cellular energy metabolism. researchgate.net

Pancreatic Exocrine Cell Damage and Preservation of Endocrine Islet Integrity

Studies on the effects of K. humboldtiana fruit in Wistar rats have revealed selective toxicity within the pancreas. researchgate.netum.esnih.gov While the exocrine pancreas undergoes significant damage, the endocrine portion, the islets of Langerhans, remains remarkably preserved. researchgate.netum.esnih.gov

Exocrine Pancreas Damage: Acute intoxication leads to progressive damage to the exocrine pancreas, beginning with a reduction in zymogen granules and loss of acinar architecture. nih.gov This progresses to the appearance of autophagy-like vesicles, apoptosis, and inflammatory infiltrate, culminating in necrosis and edema with a complete loss of lobular structure. nih.gov This pathology is consistent with early acute necrotizing pancreatitis. nih.gov

Endocrine Islet Integrity: In stark contrast to the exocrine damage, the morphology and function of the islets of Langerhans are conserved. researchgate.netum.esnih.gov Immunohistochemical tests have shown the continued presence of glucagon (B607659) and insulin, indicating that the endocrine function is not compromised. researchgate.netum.es This selective toxicity suggests that the active compounds in K. humboldtiana, including T-544, could potentially be explored for therapeutic applications targeting pancreatic exocrine cancers without harming the insulin-producing cells. researchgate.netum.es

Synthetic Chemistry and Structure Activity Relationship Studies of Karwinskia Toxin T 544 and Analogues

Strategies for the Total Synthesis of Karwinskia Toxin T-544

As of the current body of scientific literature, there are no published reports detailing the total synthesis of this compound (Tullidinol). The compound is exclusively obtained through isolation from natural sources, primarily the fruits and roots of Karwinskia species like K. humboldtiana and K. parvifolia. mdpi.comnih.gov The complex dimeric structure, featuring multiple stereocenters, presents a formidable challenge for synthetic chemists. The development of a total synthesis strategy would be a significant achievement, enabling access to larger quantities of the toxin for further biological evaluation and the generation of novel analogues.

Rational Design and Synthesis of this compound Derivatives and Analogues

Direct research on the rational design and synthesis of derivatives specifically from the this compound scaffold is not documented in published studies. However, insights can be drawn from synthetic work on the closely related and more thoroughly investigated toxin, T-514 (Peroxisomicine A1). mdpi.comresearchgate.net

Researchers have performed derivatization procedures on T-514 to probe the structure-activity relationship. researchgate.net These efforts involved chemical manipulation of the phenolic hydroxyl (OH) groups, the carbonyl group, and the aromatic rings. mdpi.comresearchgate.net Such studies on T-514 serve as a foundational blueprint for potential future work on T-544, suggesting that similar modifications on the T-544 structure could modulate its biological activity. The primary goal of such derivatization would be to understand the pharmacophore and potentially attenuate toxicity while enhancing desired therapeutic effects.

Elucidation of Structure-Activity Relationships (SAR)

The elucidation of structure-activity relationships for this compound is still in its nascent stages, with limited direct studies available. Inferences are largely drawn from comparative toxicity data with other Karwinskia toxins and from the analysis of naturally occurring isomers.

Impact of Functional Group Modifications on Biological Activity

Specific studies on how functional group modifications affect the biological activity of T-544 have not been reported. However, research on T-514 derivatives provides valuable surrogate data. In a study involving the synthesis of six new derivatives of T-514, modifications were made to its phenolic OH groups, carbonyl group, and aromatic ring. mdpi.comresearchgate.net Cytotoxicity assays with these derivatives suggested that the phenolic hydroxyl groups are essential for the biological activity observed for T-514. mdpi.com Conversely, a derivative substituted on the aromatic ring did not show a significant change in selective cytotoxicity compared to the parent compound. mdpi.com

This suggests that for the broader class of Karwinskia toxins, including T-544, the phenolic moieties are likely critical components of the pharmacophore.

Table 1: Effect of Functional Group Modification on Cytotoxicity of T-514 Analogues (Data inferred from studies on Peroxisomicine A1/T-514 as a proxy for T-544)

Compound/ModificationTarget Functional GroupObservationImplication for SAR
T-514 Derivatives (Compounds 2-5)Phenolic OH groupsReduced cytotoxicityPhenolic groups are crucial for biological activity.
T-514 Derivative (Compound 6)Aromatic RingNo significant change in cytotoxicityThe specific aromatic ring position may be tolerant to substitution.

Source: Adapted from Ramírez-Durón et al. as cited in Jaramillo-Rangel et al., 2020. mdpi.com

Influence of Stereochemistry on Biological Potency and Selectivity

Stereochemistry is a critical determinant of the biological activity of chiral molecules, influencing their interaction with biological targets. nih.govnih.govsolubilityofthings.com this compound possesses several chiral centers, and its stereoisomers have been isolated from natural sources.

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

The application of computational chemistry and molecular modeling provides powerful tools to understand how a ligand like T-544 might interact with its biological targets at an atomic level. revmexneurociencia.com These methods can predict binding affinities, identify key interacting residues, and guide the design of new analogues.

Despite the potential of these approaches, there is a scarcity of published research applying computational modeling specifically to this compound. While the toxic effects of T-544 are known to include the uncoupling of oxidative phosphorylation and damage to Schwann cells, the precise molecular targets and binding interactions have not been elucidated through computational studies. revmexneurociencia.comwustl.edunih.gov One review mentions a "computational modeling study" in the context of its effects on neurons, but provides no specific details or citations. revmexneurociencia.com The development of accurate models for T-544 and its potential protein targets remains a future research endeavor that could significantly accelerate the understanding of its mechanism of action and the rational design of novel compounds.

Future Research Directions and Research Tool Development

Comprehensive Elucidation of Unresolved Mechanistic Pathways

The complete pathophysiological mechanism of Karwinskia toxin T-544 remains largely unelucidated. mdpi.comnih.govresearchgate.netresearchgate.net Current understanding suggests that its toxicity involves broad metabolic and structural alterations that can ultimately lead to cellular necrosis or apoptosis. nih.govresearchgate.netresearchgate.netresearchgate.net The toxin is known to induce damage in the nervous system, liver, lungs, and kidneys. mdpi.comnih.govresearchgate.netresearchgate.net

Future research should prioritize identifying the specific molecular targets of T-544. Key unresolved questions include:

Mitochondrial Dysfunction: There is evidence that Karwinskia toxins play a role in mitochondrial disruption, including decreased ATP synthesis and alterations in membrane fluidity. mdpi.comnih.govresearchgate.net However, the precise components of the mitochondrial respiratory chain or other mitochondrial proteins that T-544 interacts with are unknown. Studies suggest it may act as an uncoupler of oxidative phosphorylation, a hypothesis that requires rigorous investigation. canadiem.org

Primary Target in Neuropathy: A significant point of contention is the primary cellular target in the peripheral nervous system. Some in vivo studies involving direct injection into the sciatic nerve of rats suggest a primary action on Schwann cell metabolism, leading to segmental demyelination. mdpi.comnih.govnih.govrevmexneurociencia.com Conversely, in vitro studies using myelinated organotypic cultures point towards a primary effect on the axon, with changes consistent with abnormal axoplasmic transport, and secondary demyelination. nih.govoup.com Resolving this dichotomy is crucial for understanding the progression of the neuropathy it induces.

Cellular Fate Pathways: While it is known that the toxin can induce apoptosis and necrosis, the specific signaling cascades (e.g., caspase activation, Bcl-2 family protein involvement, or receptor-mediated pathways) that are initiated by T-544 exposure have not been fully mapped out.

Development of Advanced In Vitro and In Vivo Research Models for Mechanistic Studies

To dissect the complex mechanisms of T-544, the development and refinement of research models are essential. Past research has utilized a range of models, each with specific advantages and limitations.

In Vitro Models: Existing in vitro systems have been instrumental in isolating the cellular effects of T-544. Primary cultures of rat hepatocytes and keratinocytes have been used to compare its cytotoxicity with the related toxin T-514, revealing high hepatotoxicity. nih.govnih.gov To study its neurotoxic effects, myelinated organotypic cultures of mouse spinal cord and dorsal root ganglia have been employed, which helped identify its primary impact on axons. nih.govoup.com Furthermore, in vitro exposure of explanted mouse embryos has demonstrated the teratogenic potential of T-544, causing malformations and reduced protein content. mdpi.comnih.gov

In Vivo Models: Animal models have been critical for understanding the systemic effects of T-544 intoxication.

Murine Models: Acute intoxication studies in mice have shown that T-544 causes significant damage to the liver and lungs, in addition to neurological symptoms. mdpi.comnih.gov In vivo studies on pregnant mice have confirmed the toxin's ability to cause a high incidence of fetal reabsorptions and malformations. mdpi.com

Rat Models: Rats have been used extensively to model the peripheral neuropathy caused by Karwinskia toxins. researchgate.netnih.gov Direct injection of T-544 into the sciatic nerve provided early evidence for Schwann cells as a potential target. mdpi.comnih.govnih.gov Chronic intoxication models in rats that replicate the progressive paralysis seen in humans have also been developed. academicjournals.orgresearchgate.net

Future advancements should focus on creating more sophisticated models, such as human-induced pluripotent stem cell (hiPSC)-derived neurons and Schwann cell co-cultures, to better translate findings to human pathology. The development of transgenic animal models with fluorescent reporters for specific cellular processes (e.g., mitochondrial health, axonal transport) could allow for real-time visualization of T-544's effects in a living organism.

Model TypeSpecific ModelKey Research Findings Related to T-544Citations
In VitroPrimary Rat Hepatocyte & Keratinocyte CulturesDemonstrated high cytotoxicity, particularly in hepatocytes. nih.govnih.gov
In VitroMyelinated Organotypic Cultures (Mouse Spinal Cord & Dorsal Root Ganglia)Indicated a primary toxic effect on the axon, suggesting interference with axoplasmic transport. nih.govoup.com
In VitroExplanted Mouse EmbryosShowed teratogenic effects, including malformations and decreased protein content. mdpi.comnih.gov
In VivoAcute Intoxication in MiceCaused neurological, hepatic, and pulmonary damage. mdpi.comnih.gov
In VivoPregnant MiceResulted in a significant increase in fetal reabsorptions and malformations. mdpi.com
In VivoIntraneural Injection in Rats (Sciatic Nerve)Suggested a primary action on Schwann cell metabolism, leading to demyelination. mdpi.comnih.govnih.gov

Exploration of Novel Synthetic Methodologies for this compound and its Derivatives

Currently, the acquisition of T-544 relies predominantly on its isolation and purification from the fruit of K. humboldtiana. nih.govacademicjournals.org While simplified purification methods have been described, the process can be laborious. nih.gov The total chemical synthesis of T-544 is not widely documented in scientific literature and is considered complex, with custom synthesis being a costly alternative. medkoo.com

Future research must focus on developing efficient and scalable total synthesis routes for T-544. This would not only provide a reliable source of the compound for research but also open the door for the creation of novel derivatives. Research into the derivatization of the structurally related toxin, T-514 (Peroxisomicine A1), has shown that chemical manipulation of its phenolic hydroxyl groups, carbonyl group, and aromatic ring can alter its biological activity. researchgate.net A similar strategy could be applied to T-544. By synthesizing derivatives with modified functional groups, researchers could:

Establish a clear structure-activity relationship (SAR).

Potentially reduce its general toxicity while enhancing a specific desired biological activity.

Create derivatives that are more suitable as molecular probes, for instance, by adding a fluorescent tag or a reactive group for covalent bonding to a target molecule.

Potential Application of this compound as a Molecular Probe for Biological Pathway Dissection

A molecular probe is a chemical tool used to study and visualize specific molecules or pathways within a biological system. While the related toxin T-514 has been recognized for its potential as a probe due to its selective damage to peroxisomes, the utility of T-544 in this capacity is still largely potential rather than applied. nih.govresearchgate.net

The development of T-544 as a molecular probe is contingent on the comprehensive elucidation of its mechanism of action, as discussed in section 6.1. If a single, high-affinity molecular target for T-544 is identified, the toxin could be transformed into a powerful research tool.

Probing Neuropathy: Depending on whether its primary target is in the axon or the Schwann cell, T-544 could be used to selectively disrupt processes in one of these cell types, allowing researchers to dissect the complex interactions that lead to demyelination and axonal degeneration. nih.govnih.govoup.com

Investigating Axoplasmic Transport: Should the hypothesis of axoplasmic transport disruption be confirmed, T-544 could serve as a chemical tool to induce and study the deficits in this fundamental neuronal process, which is implicated in many neurodegenerative diseases. nih.govoup.com

Studying Mitochondrial Function: If T-544 is found to interact with a specific mitochondrial protein to inhibit ATP synthesis, it could be used to probe the role of that protein in cellular metabolism and cell death pathways. mdpi.comnih.gov

To be effective as a probe, T-544 would likely need to be modified, for example, by attaching a fluorophore for imaging or a biotin (B1667282) tag for affinity purification of its binding partners. Such work depends heavily on the synthetic methodologies discussed in the previous section.

Q & A

Q. What experimental models are recommended for studying T-544-induced hepatotoxicity?

Hepatotoxicity can be assessed using in vitro primary hepatocyte cultures or in vivo rodent models. Key parameters include measuring serum ALT/AST levels, histopathological analysis of liver tissue for necrosis or apoptosis, and evaluating mitochondrial dysfunction (e.g., inhibition of β-oxidation enzymes or oxidative phosphorylation uncoupling) . For mechanistic insights, immunocytochemical assays for caspase activation or cytochrome P450 activity are advised .

Q. How can T-544 be isolated and quantified from Karwinskia humboldtiana plant material?

T-544 is extracted via solvent partitioning (e.g., methanol or ethyl acetate) followed by chromatographic purification (column chromatography or HPLC). Quantification requires LC-MS/MS with calibration against reference standards. Seasonal and regional variations in toxin concentration must be accounted for, as mature fruits typically show higher T-544 levels than leaves .

Q. What assays are suitable for evaluating T-544’s antiproliferative effects on cancer cells?

Use cell viability assays (MTT or trypan blue exclusion) on tumor cell lines (e.g., hepatic or colorectal carcinoma). Apoptosis induction can be confirmed via flow cytometry (Annexin V/PI staining) and Western blotting for caspase-3/9 activation. Mitochondrial membrane potential assays (JC-1 staining) and topoisomerase II inhibition studies are recommended to probe mechanisms .

Q. How does T-544 affect peroxisome integrity in eukaryotic cells?

In yeast models like Candida boidinii, T-544 disrupts peroxisomal membranes, detectable via fluorescence microscopy using peroxisome-targeted GFP reporters. Concurrently, assess viability via colony-forming assays. Peroxisomal enzyme activity (e.g., catalase or acyl-CoA oxidase) should be measured spectrophotometrically to confirm functional impairment .

Advanced Research Questions

Q. How do researchers reconcile the absence of genotoxicity with T-544’s cytostatic effects in lymphocyte assays?

While T-544 does not induce chromosomal aberrations or sister chromatid exchanges in peripheral blood lymphocytes, its cytostatic activity is attributed to non-genotoxic mechanisms, such as mitochondrial dysfunction or peroxisome disruption. Mitotic index reduction and altered cell cycle kinetics (e.g., G1 arrest) should be analyzed via flow cytometry with propidium iodide staining .

Q. What explains the organ-specific tropism of T-544 in animal models?

T-544 selectively damages Schwann cells in the nervous system and hepatocytes in the liver. This tropism may arise from tissue-specific metabolic activation (e.g., cytochrome P450 isoforms in hepatocytes) or differential expression of molecular targets like peroxisomal membrane proteins. Comparative proteomic profiling of affected vs. unaffected tissues is recommended .

Q. How do structural differences between T-544 and related anthracenones (e.g., T-514) influence their bioactivity?

Structural variations (e.g., dimeric vs. monomeric forms, hydroxylation patterns) alter solubility, membrane permeability, and target affinity. Use computational docking studies to predict interactions with peroxisomal enzymes or mitochondrial complexes. Validate experimentally via competitive inhibition assays and cytotoxicity comparisons across isogenic cell lines .

Q. What methodological challenges arise when comparing T-544’s neurotoxic and anticancer effects in the same study?

Dose-dependent duality complicates experimental design: lower concentrations may induce apoptosis in cancer cells, while higher doses cause neurotoxicity via Schwann cell demyelination. Use compartmentalized in vitro models (e.g., co-cultures of neurons and tumor cells) and staggered dosing regimens to isolate effects. Histopathological scoring of nerve biopsies and tumor xenografts in parallel is critical .

Q. How can contradictions in T-544’s apoptotic vs. necrotic outcomes be resolved across studies?

Discrepancies often stem from cell type-specific responses or exposure duration. Perform time-course experiments with multiple endpoints (e.g., ATP levels for necrosis, caspase activation for apoptosis). Single-cell RNA sequencing can identify divergent signaling pathways in subpopulations .

Q. What strategies optimize T-544’s therapeutic index in preclinical studies?

Employ nanoparticle-based delivery systems to enhance tumor targeting and reduce off-organ toxicity. Pharmacokinetic studies (e.g., plasma half-life, tissue biodistribution) should guide dosing. Synergistic combinations with chemotherapeutics (e.g., topoisomerase inhibitors) may lower effective doses while maintaining efficacy .

Data Contradiction Analysis

  • Conflicting Reports on Genotoxicity : While T-544’s analog T-514 shows no genotoxicity in lymphocytes , its structural similarity to other anthracenones necessitates careful exclusion of DNA adduct formation via comet assays or γH2AX staining in target tissues.
  • Variable Toxicity in Plant Parts : Seasonal fluctuations in T-544 content (higher in mature fruits vs. leaves) require standardized harvesting protocols and LC-MS validation to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Karwinskia toxin T-544
Reactant of Route 2
Reactant of Route 2
Karwinskia toxin T-544

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.